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An In-depth Comparison of Novel and Established HER2-Targeted Antibody-Drug Conjugates

The landscape of therapies for HER2-positive cancers is rapidly evolving, with next-generation

antibody-drug conjugates (ADCs) demonstrating significant promise. This guide provides a

detailed comparison of Zovodotin (zanidatamab zovodotin, ZW49), an emerging bispecific

ADC, with other key HER2-targeted therapies, including trastuzumab duocarmazine (SYD985),

trastuzumab deruxtecan (T-DXd), and the established trastuzumab emtansine (T-DM1). The

comparison is based on available preclinical and clinical head-to-head studies, focusing on

molecular design, efficacy, safety, and experimental methodologies.

It is important to note a distinction in nomenclature found in the literature. Zanidatamab

zovodotin (ZW49) is a bispecific ADC developed by Zymeworks, targeting two distinct HER2

epitopes.[1][2] Trastuzumab duocarmazine (SYD985), developed by Byondis, is a monospecific

ADC based on the trastuzumab antibody.[3][4] While both are sometimes discussed in the

context of next-generation ADCs, they are distinct molecules. This guide will address data for

both, given their relevance in the field.

Molecular Design and Mechanism of Action
ADCs combine the specificity of monoclonal antibodies with the potent cytotoxicity of

chemotherapy drugs.[5][6] The antibody component binds to a specific antigen on tumor cells,

leading to internalization of the ADC-antigen complex.[7][8] Inside the cell, the cytotoxic

payload is released, leading to cell death.[8] The design of the antibody, linker, and payload are

critical determinants of an ADC's efficacy and safety profile.
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The HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases,

is overexpressed in a significant portion of breast, gastric, and other solid tumors.[9] Its

activation triggers downstream signaling pathways like PI3K/AKT and MAPK, which drive cell

proliferation and survival.[10][11][12] HER2-targeted therapies aim to disrupt this signaling and

deliver cytotoxic agents directly to cancer cells.

// Connections Ligand -> HER3 [label=" binds"]; HER3 -> HER2 [label=" heterodimerizes with",

dir=both, style=dashed]; HER2 -> PI3K [label=" activates"]; PI3K -> AKT; AKT -> mTOR; HER2

-> RAS [label=" activates"]; RAS -> RAF; RAF -> MEK; MEK -> MAPK; mTOR -> Proliferation;

MAPK -> Proliferation;

// Grouping nodes for layout {rank=same; HER2; HER3;} {rank=same; PI3K; RAS;}

{rank=same; AKT; RAF;} {rank=same; mTOR; MEK;} {rank=same; MAPK;} } /dot Caption: The

HER2 signaling pathway, which promotes tumor growth.

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; E -> H [style=dashed, label="

Permeable\n payload diffuses"]; H -> G [style=dashed, label=" Kills neighboring\n tumor cells"];

} /dot Caption: Generalized mechanism of action for antibody-drug conjugates.

Comparative Molecular Characteristics
The key distinction of Zovodotin (ZW49) is its biparatopic antibody, zanidatamab, which binds

to two different domains on the HER2 receptor, mimicking the action of combining trastuzumab

and pertuzumab.[1] This is theorized to enhance receptor clustering, internalization, and signal

blockade.[1] Other ADCs like SYD985 and T-DXd use a trastuzumab backbone.[3] Payloads

and linkers also differ significantly, impacting potency, mechanism of cell killing, and the

potential for a "bystander effect," where the payload can diffuse out of the target cell and kill

adjacent tumor cells.[3][4]
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Preclinical studies provide the initial evidence for an ADC's potential superiority. Head-to-head

comparisons in cell lines and animal models are crucial for advancing a drug into clinical trials.

SYD985 vs. T-DM1
Multiple preclinical studies demonstrated the superior activity of SYD985 compared to T-DM1.

In Vitro Potency: SYD985 was shown to be more potent than T-DM1, particularly in breast

cancer cell lines with low HER2 expression.

Overcoming Resistance: In patient-derived models of acquired resistance to T-DM1, SYD985

remained effective.[4][13] The proposed mechanisms for overcoming resistance include its

cleavable linker and the different mechanism of action of its DNA-alkylating payload, which is

effective in both dividing and non-dividing cells.[3][13]

In Vivo Efficacy: In xenograft models, including those with low HER2 expression, SYD985

demonstrated remarkable anti-tumor activity where T-DM1 was not active, even at

significantly higher doses.

Zanidatamab Zovodotin (ZW49) vs. Other ADCs
Preclinical data for ZW49 highlights the potential advantages of its unique design.

Immunogenic Cell Death (ICD): ZW49 was shown to be a stronger inducer of ICD hallmarks

(such as calreticulin expression) compared to trastuzumab-based ADCs with MMAE

(auristatin) or DXd (deruxtecan) payloads.[14] This suggests ZW49 may stimulate a more

robust anti-tumor immune response.

In Vivo Activity: Anti-tumor activity was observed in a range of patient-derived xenograft

(PDX) models of breast and gastric cancer, covering various levels of HER2 expression.[14]

Clinical Trial Data and Experimental Protocols
Direct comparison of drugs requires head-to-head randomized clinical trials. While such data is

available for SYD985 and T-DXd, Zovodotin (ZW49) is at an earlier stage of development, with

data primarily from a Phase 1 dose-escalation and expansion study.
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Zanidatamab Zovodotin (ZW49)
The first-in-human Phase 1 trial (NCT03821233) evaluated the safety and efficacy of ZW49 in

patients with heavily pretreated HER2-expressing solid tumors.[15]

Experimental Protocol: Phase 1 Study (NCT03821233)

Study Design: A multi-center, open-label, dose-escalation and cohort expansion study.[15]

Patient Population: Patients with HER2-expressing or amplified solid cancers who were

refractory to standard therapies. Patients must have previously received trastuzumab,

pertuzumab, and T-DM1 (for breast cancer) or trastuzumab (for gastroesophageal

adenocarcinoma - GEA).[15]

Intervention: ZW49 administered intravenously on various schedules (e.g., weekly, every 3

weeks). The dose-expansion cohort received 2.5 mg/kg every 3 weeks.[15]

Primary Objectives: Determine the maximum tolerated dose (MTD) and recommended

Phase 2 dose (RP2D); characterize safety and tolerability.[15]

Secondary Objectives: Evaluate anti-tumor activity (Objective Response Rate, Disease

Control Rate).[15]
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Clinical Efficacy & Safety (Phase 1 Data)

Endpoint Overall (n=29)
Breast Cancer
(n=8)

GEA (n=11)
Other Cancers
(n=10)

cORR 31% 13% 37% 40%

DCR 72% 50% 73% 90%
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Common Treatment-Related Adverse
Events (Any Grade, n=30)

Keratitis (inflammation of the cornea) 43%

Diarrhea 30%

Alopecia (hair loss) 17%

Grade ≥3 TRAEs 17%

cORR: confirmed Objective Response Rate;

DCR: Disease Control Rate. Data from the 2022

ESMO Congress presentation.[15]

(vic-)Trastuzumab Duocarmazine (SYD985)
The Phase 3 TULIP trial (NCT03262935) was a head-to-head study comparing SYD985 to

physician's choice of therapy in heavily pretreated patients with HER2-positive metastatic

breast cancer.[3][16]

Experimental Protocol: TULIP Phase 3 Study (NCT03262935)

Study Design: A multi-center, open-label, randomized (2:1), active-controlled superiority

study.[17]

Patient Population: Patients with unresectable locally advanced or metastatic HER2-positive

breast cancer who had progressed after at least two prior HER2-targeted regimens or after

T-DM1.[17]

Intervention Arms:

Experimental: SYD985 (1.2 mg/kg IV every 3 weeks)

Control: Physician's Choice (TPC) of pre-defined standard therapies (e.g.,

trastuzumab/chemotherapy combinations, lapatinib/chemotherapy).[3]

Primary Objective: Progression-Free Survival (PFS) as assessed by blinded independent

central review.[18]
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Secondary Objectives: Overall Survival (OS), Objective Response Rate (ORR), Health-

Related Quality of Life (HRQoL), and safety.[18]
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Clinical Efficacy & Safety (TULIP Trial)
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Endpoint SYD985
Physician's
Choice (TPC)

Hazard Ratio
(95% CI)

P-value

Median PFS 7.0 months 4.9 months 0.64 (0.49 - 0.84) 0.002

Median OS (1st

analysis)
20.4 months 16.3 months 0.83 (0.62 - 1.09) 0.153

Most Frequent Adverse Events (SYD985)

Conjunctivitis 38.2%

Keratitis 38.2%

Fatigue 33.3%

Interstitial Lung Disease (ILD)/Pneumonitis 7.6% (including 2 fatal events)

PFS: Progression-Free Survival; OS: Overall

Survival. Data from references 14, 24, 30.

Benchmark Comparator: Trastuzumab Deruxtecan (T-
DXd)
The DESTINY-Breast03 trial established T-DXd as a new standard of care in the second-line

setting for HER2-positive metastatic breast cancer by demonstrating superiority over T-DM1.

[19] These results provide an important benchmark for the field.

Key Efficacy Data: DESTINY-Breast03 (T-DXd vs. T-DM1)
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Endpoint
Trastuzumab
Deruxtecan (T-DXd)

Trastuzumab
Emtansine (T-DM1)

Hazard Ratio (95%
CI)

12-Month PFS Rate 75.8% 34.1% 0.28 (0.22 - 0.37)

Median PFS Not Reached 6.8 months

12-Month OS Rate 94.1% 85.9% 0.55 (0.36 - 0.86)

Data from reference

31.

Comparative Summary and Future Outlook
Direct head-to-head comparisons of Zovodotin with other ADCs are not yet available.

However, the available data allows for a preliminary assessment of its potential role and

differentiation.

Zanidatamab Zovodotin (ZW49): The key differentiator for ZW49 is its biparatopic design,

offering a novel mechanism of HER2 targeting.[1] Early Phase 1 data shows encouraging

activity across multiple heavily pretreated HER2-positive cancers.[15] The safety profile,

particularly the incidence of keratitis, will be an important factor to monitor in larger trials.[15]

Its potential to induce a stronger immunogenic cell death response compared to other ADCs

is a compelling feature that warrants further investigation.[14]

(vic-)Trastuzumab Duocarmazine (SYD985): The Phase 3 TULIP trial successfully met its

primary endpoint, demonstrating a statistically significant PFS benefit for SYD985 over

standard chemotherapy regimens in a heavily pretreated population.[3][16] This positions it

as a potential new therapeutic option for patients who have progressed on other HER2-

targeted agents. However, the ocular and pulmonary (ILD) toxicities are significant and

require careful patient monitoring and management.[3]

Established & Next-Generation ADCs: Trastuzumab deruxtecan (T-DXd) has set a high bar

for efficacy with its profound benefit over T-DM1 in the DESTINY-Breast03 trial.[19] Any new

agent entering this space will likely be compared, directly or indirectly, against this

benchmark. The success of T-DXd and the promising data from SYD985 and ZW49
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underscore the rapid progress in ADC technology, with innovations in linkers, payloads, and

antibody engineering leading to improved clinical outcomes.

Future research will need to clarify the optimal sequencing of these potent agents and identify

biomarkers to select patients most likely to benefit from each specific ADC. Head-to-head trials

comparing these next-generation ADCs will be critical to fully define their respective places in

the treatment paradigm for HER2-positive cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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